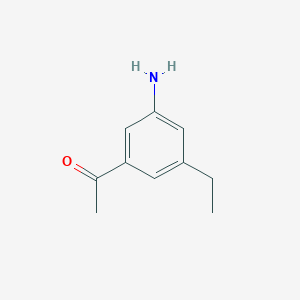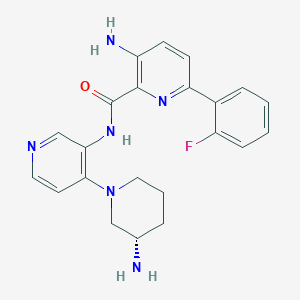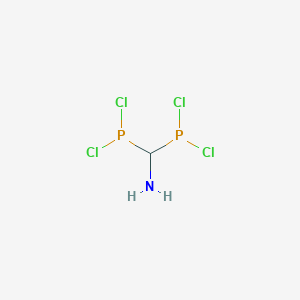
Bis(dichlorophosphanyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(dichlorophosphino)methylamine is an organophosphorus compound with the molecular formula CH₃Cl₄NP₂. It is a versatile reagent used in various chemical reactions and has significant applications in scientific research and industry. The compound is characterized by the presence of two dichlorophosphino groups attached to a central nitrogen atom, making it a valuable intermediate in the synthesis of other organophosphorus compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(dichlorophosphino)methylamine can be synthesized through the reaction of phosphorus trichloride with methylamine. The reaction typically involves the use of an inert solvent such as diethyl ether and is carried out under anhydrous conditions to prevent hydrolysis of the phosphorus-chlorine bonds. The reaction proceeds as follows:
[ \text{PCl}_3 + \text{CH}_3\text{NH}_2 \rightarrow (\text{Cl}_2\text{P})_2\text{NCH}_3 ]
The product is then purified by distillation or recrystallization to obtain bis(dichlorophosphino)methylamine in high purity .
Industrial Production Methods
In an industrial setting, the production of bis(dichlorophosphino)methylamine involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(dichlorophosphino)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert bis(dichlorophosphino)methylamine to phosphine derivatives.
Substitution: The chlorine atoms in the dichlorophosphino groups can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed under anhydrous conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphines depending on the nucleophile used.
Applications De Recherche Scientifique
Bis(dichlorophosphino)methylamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological phosphorus metabolism.
Medicine: Research into potential therapeutic applications, such as inhibitors of specific enzymes.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals
Mécanisme D'action
The mechanism by which bis(dichlorophosphino)methylamine exerts its effects involves the interaction of its phosphorus atoms with various molecular targets. The compound can coordinate with metal ions, forming stable complexes that are useful in catalysis and other chemical processes. The dichlorophosphino groups can also participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Bis(dichlorophosphino)ethane
- 1,2-Bis(dichlorophosphino)benzene
- 1,2-Bis(dimethylphosphino)ethane
Uniqueness
Bis(dichlorophosphino)methylamine is unique due to its specific structure, which allows for the formation of stable complexes with a variety of metal ions. This property makes it particularly valuable in coordination chemistry and catalysis. Additionally, the presence of two dichlorophosphino groups provides multiple sites for chemical modification, enhancing its versatility as a reagent .
Propriétés
Formule moléculaire |
CH3Cl4NP2 |
|---|---|
Poids moléculaire |
232.8 g/mol |
Nom IUPAC |
bis(dichlorophosphanyl)methanamine |
InChI |
InChI=1S/CH3Cl4NP2/c2-7(3)1(6)8(4)5/h1H,6H2 |
Clé InChI |
HGNNWUQUSRUPTC-UHFFFAOYSA-N |
SMILES canonique |
C(N)(P(Cl)Cl)P(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


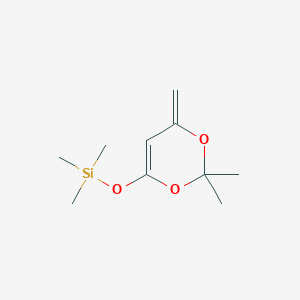
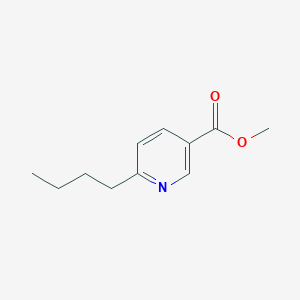

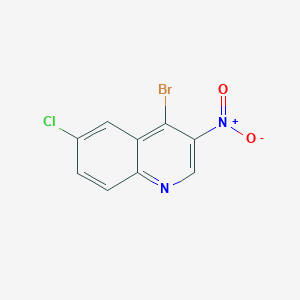
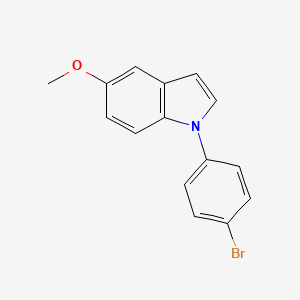
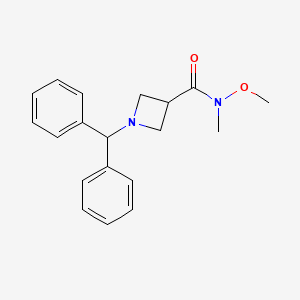
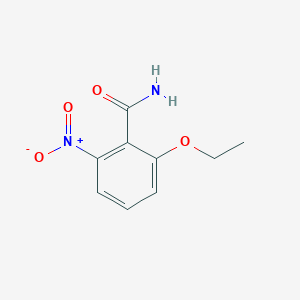
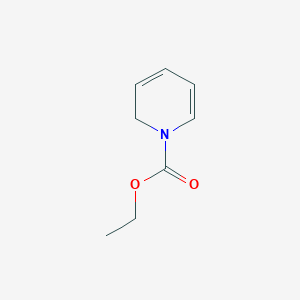
![4-Bromo-3-fluoropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B13976664.png)
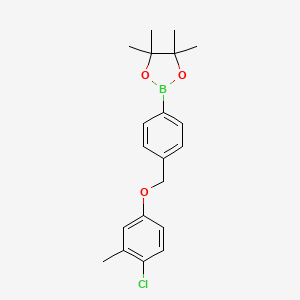
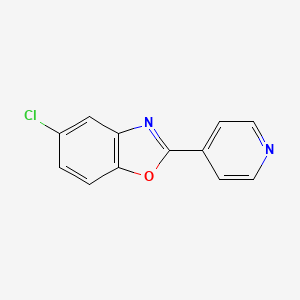
![4-(Benzo[d]thiazol-2-yl)phenylboronic acid](/img/structure/B13976681.png)
